4-Trifluoroacetamidoaniline

Overview

Description

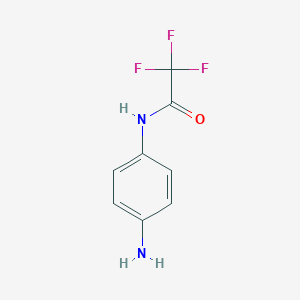

4-Trifluoroacetamidoaniline is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoroacetamide group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trifluoroacetamidoaniline can be synthesized through the reaction of aniline with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, with the aniline being dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoroacetamidoaniline undergoes several types of chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Sodium cyanoborohydride is commonly used for reduction reactions involving this compound.

Major Products Formed:

Scientific Research Applications

4-Trifluoroacetamidoaniline, a compound with significant potential in various scientific applications, has garnered attention for its unique chemical properties and versatility. This article explores its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

Anticancer Agents

this compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that derivatives of aniline can selectively target cancer cells while minimizing effects on normal cells, suggesting that this compound may also exhibit similar properties .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it suitable for producing more complex molecules used in drug formulations .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to solvents and temperature fluctuations, making it applicable in coatings and adhesives .

Nanotechnology

The compound has been explored for use in nanotechnology, particularly in the development of nanocomposites. These materials can exhibit unique electrical and optical properties, which are beneficial for applications in electronics and photonics .

Analytical Chemistry

Chromatography

this compound is employed as a derivatizing agent in chromatography to enhance the detection of certain analytes. Its ability to form stable derivatives with target compounds allows for improved resolution and sensitivity during analysis .

Spectroscopic Applications

The compound's distinct spectral characteristics make it useful in spectroscopic techniques such as NMR and IR spectroscopy. It aids in the identification and quantification of various substances in complex mixtures .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research involved synthesizing various derivatives and evaluating their effects on cell viability and proliferation rates. Results indicated that modifications to the trifluoroacetamido group could enhance anticancer activity, paving the way for further development of targeted therapies .

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a series of polymers incorporating this compound into their structure. The resulting materials displayed improved tensile strength and thermal stability compared to traditional polymers. This advancement suggests potential applications in high-performance coatings and structural components .

Mechanism of Action

The mechanism of action of 4-Trifluoroacetamidoaniline involves its ability to react with reducing oligosaccharides to form aminoalditol derivatives. This reaction is facilitated by the presence of sodium cyanoborohydride, which acts as a reducing agent . The resulting derivatives can then be linked to proteins or solid matrices, making them useful for various biochemical applications .

Comparison with Similar Compounds

4-Aminophenyl-2,2,2-trifluoroacetamide: This compound is structurally similar to 4-Trifluoroacetamidoaniline but lacks the trifluoroacetamide group.

N-(4-Aminophenyl)-2,2,2-trifluoroacetamide: Another similar compound, differing slightly in its molecular structure.

Uniqueness: this compound is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the derivatization and separation of reducing oligosaccharides, a feature not commonly found in other similar compounds .

Biological Activity

4-Trifluoroacetamidoaniline (TFAN) is an aromatic amine characterized by the presence of a trifluoroacetamido group attached to an aniline structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique chemical properties and potential biological activities. This article delves into the biological activity of TFAN, summarizing relevant research findings, case studies, and data tables.

TFAN is a derivative of aniline with a trifluoroacetamido substituent, which significantly influences its reactivity and biological interactions. The molecular formula is C8H8F3N2O, with a molecular weight of 202.16 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for further biological investigations.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of TFAN. In vitro assays demonstrated that TFAN exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

TFAN's cytotoxic effects have been evaluated using various cancer cell lines. Research indicates that TFAN induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be approximately 25 µM, suggesting potential as a chemotherapeutic agent.

The mechanism by which TFAN exerts its biological effects appears to involve the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis. Studies suggest that TFAN may inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby leading to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of TFAN to evaluate their antibacterial efficacy. Among these derivatives, one compound showed a two-fold increase in antibacterial activity compared to TFAN itself. This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Cancer Cell Line Response

A research team investigated TFAN's effects on various cancer cell lines, including lung and colon cancer. The results indicated that TFAN not only inhibited cell growth but also enhanced the sensitivity of these cells to existing chemotherapeutic agents like doxorubicin. This synergistic effect suggests potential applications in combination therapies.

Properties

IUPAC Name |

N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXJVEPWTWVUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350175 | |

| Record name | 4-Trifluoroacetamidoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53446-90-5 | |

| Record name | 4-Trifluoroacetamidoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoroacetamidoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.